Cas no 114-49-8 (Scopolamine hydrobromide)
Scopolamine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- Scopolamine hydrobromide
- Hyoscine hydrobromide
- (-)-Scopolamine hydrobromide trihydrate
- (1S,2R)-9-Methyl-3-oxa-9- azatricyclo[3.3.1.0 {2,4}]nonan-7-yl- (2S)-3-hydroxy-2-phenylpropanoate trihydrate hydrobromide
- (S)-(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide
- (-)-Scopolamine hydrobromide
- beldavrin
- euscopol
- HYOSCINE
- Hyoscine bromide
- Hyosol
- hysco
- kwells
- scopamin
- Scopine hydrobromide
- Scopolamine HBr
- Scopolamine Hydrobromide Trihydrate
- scopos
- sereen
- triptone
- 1aH,5aH-Tropan-3a-ol, 6b,7b-epoxy-, (-)-tropate (ester), hydrobromide (8CI)
- Benzeneacetic acid, a-(hydroxymethyl)-, (1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-ylester, hydrobromide, (aS)- (9CI)
- Benzeneacetic acid, a-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-ylester, hydrobromide, [7(S)-(1a,2b,4b,5a,7b)]-
- Scopolamine bromide (6CI)
- 3-Oxa-9-azatricyclo[3.3.1.02,4]nonane, benzeneacetic acid deriv.
- (-)-Hyoscinehydrobromide
- (-)-Scopolamine bromide
- Hydroscine hydrobromide
- Hyocine F hydrobromide
- Isoscopil
- Scopolaminium bromide
- Scopolammonium bromide
- Sea Legs
- Wellcome Brand Scopolamine hydrobromide Injection
- l-Hyoscinehydrobromide
- l-Scopolamine hydrobromide
- Tranaxine
- Scopolaminehydrobromide
- Scopolamine (hydrobromide)
- (-)-Hyoscine hydrobromide
- R3K67DRL3J
- MLS000069527
- SCOPOLAMINE BROMIDE
- l-Hyoscine hydrobromide
- SMR000058594
- l-Scopolamine-hydrobromide
- DSSTox_RID_78902
- DSSTox_CID_12029
- DSSTox_GSID_320
- AB00429689_32
- [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
- levo-duboisine
- OW0
- SCOPOLAMINE [MI]
- CHEMBL3084722
- HYOSCINE [WHO-DD]
- (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^{2,4}]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
- S-(-)-Tropate
- HYOSCINE [MART.]
- Hyosceine
- BSPBio_000953
- 6-beta,7-beta-Epoxy-3-alpha-tropanyl S-(-)-tropate
- Scopolamine 100 microg/mL in Acetonitrile
- SCHEMBL16226
- Transcop
- s9326
- Hyoscyine hydrobromide
- Scopolamine HCl
- (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate
- scopolamine
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
- (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate
- BPBio1_001049
- BRD-K89923877-003-02-4
- NCGC00024357-04
- l-Scopolamine
- (1S,3S,5R,6R,7S)-6,7-epoxytropan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- HYOSCINE [EP IMPURITY]
- ATROPINE SULFATE IMPURITY F [EP IMPURITY]
- SCOPOLAMINE [HSDB]
- STECJAGHUSJQJN-USLFZFAMSA-N
- HMS3886L22
- SCHEMBL22393238
- BDBM50263508
- Epoxytropine tropate
- CS-6609
- AC-968
- HY-N0296
- Skopolamin
- HYOSCINE [EP MONOGRAPH]
- (+)-Hyoscine
- 51-34-3
- HSDB 4074
- HMS2090N13
- Prestwick3_000877
- SCOPOLAMINE [USP IMPURITY]
- alpha-(Hydroxymethyl)benzeneacetic acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2.4))non-7-yl ester
- (methyl[?]yl) (2S)-3-hydroxy-2-phenyl-propanoate
- SCOPOLAMINE [ORANGE BOOK]
- SCOPOLAMINE [VANDF]
- Scopine (-)-tropate
- CHEBI:93572
- 1ST10286
- EN300-1718536
- (1R,2R,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0,2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
- 6beta,7beta-Epoxy-1alpha,5alpha-tropan-3alpha-ol
- CCG-267504
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (7(S)-(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.))-
- (1R,2R,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0,nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
- EINECS 200-090-3
- Boro-Scopol
- 1alphaH,5alphaH-Tropan-3alpha-ol, 6beta,7beta-epoxy-, (-)-tropate (ester)
- AB00429689-30
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (1alpha,2beta,4beta,5alpha,7beta)-9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, (alphaS)-
- SMP1_000270
- UNII-DL48G20X8X
- NCGC00024357-05
- (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
- DL48G20X8X
- AKOS025402477
- Tropic acid, 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(sup 2,4))non-7-yl ester
- (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL (2S)-3-HYDROXY-2-PHENYLPROPANOATE
- AB00429689-31
- Q337188
- Isopto Hyoscine
- DTXSID6023573
- BENZENEACETIC ACID, .ALPHA.(HYDROXYMETHYL)-,(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (.ALPHA.S)-
- hydrobromicum, Scopolaminum
- 3-Oxa-9-azatricyclo(3.3.1.0(sup 2,4))nonan-7-ol, 9-methyl-, tropate (ester)
- Atroquin
- Scopoderm
- Transderm scop
- EC 200-090-3
- Q27165268
- CHEMBL1906925
- CHEBI:16794
- Scopine tropate
- 6beta,7beta-Epoxy-3alpha-tropanyl S-(-)-tropate
- Scop
- CHEMBL569713
- Tropane alkaloid
- Scopace
- LSM-4015
- [7(S)-(1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)]-.alpha.-(Hydroxymethyl)benzeneacetic acid 9-methyl-3-oxa-9-azatricyclo-[3.3.1.0^2,4]non-7-yl ester
- SEE
- GTPL330
- 6,7-Epoxytropine tropate
- NSC61806
- 3-Oxa-9-azatricyclo(3.3.1.O(sup 2,4))nonan-7-ol, 9-methyl-, tropate (ester)
- DB00747
- (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate
- (-)-Hyoscine
- Scopolamine dried down 100 microg/mL
- Tropic acid, ester with scopine
- (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
- AB00429689
- (-)-Scopolamin (Hyoscine)
- (-)-Scopolamine
- (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2R)-3-hydroxy-2-phenylpropanoate
- Transderm-Scop
- Atrochin
- 6.beta.,7.beta.-Epoxy-1.alpha.H,5.alpha.H-tropan-3.alpha.-ol (-)-tropate (ester)
- SW199343-2
- CAS-114-49-8
- SR-01000597758-1
- AKOS015965267
- 6.BETA.,7.BETA.-EPOXY-1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HYDROBROMIDE
- SCOPOLAMINE HYDROBROMIDE [MI]
- 1alphaH,5alphaH-Tropan-3-alpha-ol, 5beta,7beta-epoxy-, (-)-tropate (ester), hydrobromide
- NSC 61806
- Opera_ID_496
- REGID_for_CID_6603108
- CHEBI:61271
- scopolammonium bromide (anhydrous)
- (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2),?]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide
- Q27130957
- scopolaminium bromide (anhydrous)
- NSC-61806
- (1R,2R,4S,5S,7s,9s)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane bromide
- CHEMBL3185877
- s2508
- CCG-268451
- (-)-Scopolamine hydrobromide;Hyoscine hydrobromide;Scopine hydrobromide
- 1ST10750
- Scopolamine hydrobromide anhydrous
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (1alpha,2beta,4beta,5alpha,7beta)-9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, hydrobromide (1:1), (alphaS)-
- PD087159
- NCGC00024357-07
- [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (1alpha,2beta,4beta,5alpha,7beta)-9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, hydrobromide, (alphaS)-
- UNII-R3K67DRL3J
- NCGC00255166-01
- AC-3389
- (-)-scopolamine bromide (anhydrous)
- (-)-scopolamine hydrobromide (anhydrous)
- (-)-hyoscine hydrobromide (anhydrous)
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, hydrobromide, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
- (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide
- Tox21_110035_1
- HYOSCINE HYDROBROMIDE [WHO-DD]
- 114-49-8
- Scopolamine Hydrobromide (anhydrous)
- DTXCID8012029
- Tox21_302019
- A935283
- DTXSID0032029
- Tox21_110035
- HY-N0296A
- SCHEMBL40627
- NS00076152
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-3-oxa-9-azatricyclo3.3.1.02,4non-7-yl ester, (.alpha.S)- hydrobromide
- SR-01000597758
- WTGQALLALWYDJH-MOUKNHLCSA-N
- 1alphaH,5alphaH-Tropan-3alpha-ol, 6beta,7beta-epoxy-, (-)-tropate (ester), hydrobromide
- AS-35324
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, 6-beta,7-beta-epoxy-, (-)-tropate (ester), hydrobromide
- NCGC00013722-01
- hyoscine bromide (anhydrous)
- scopolamine bromide (anhydrous)
- W-108599
- EC 204-050-6
- EINECS 204-050-6
- CS-2000
-
- MDL: MFCD00012647
- Inchi: 1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11-,12-,13-,14+,15-,16+;/m1./s1
- InChI Key: WTGQALLALWYDJH-MOUKNHLCSA-N
- SMILES: CN1[C@]2([H])C[C@H](C[C@@]1([H])[C@]1([H])O[C@@]12[H])OC(=O)[C@@H](C1C=CC=CC=1)CO.Br
Computed Properties
- Exact Mass: 383.07300
- Monoisotopic Mass: 383.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 418
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 62.3
- Molecular Weight: 384.3
- XLogP3: 0.9
Experimental Properties
- Color/Form: Powder
- Melting Point: 195-199 °C (dry matter)(lit.)
- Boiling Point: 460.3 °C at 760 mmHg
- Flash Point: 232.2
- Solubility: H2O: 50 mg/mL
- PSA: 62.30000
- LogP: 1.81410
- Specific Rotation: D25 -24 to -26° (c = 5, calculated on anhydrous basis)
- Solubility: Soluble in water and alcohol, slightly soluble in chloroform, almost insoluble in ether.
Scopolamine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1544 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S36
- FLUKA BRAND F CODES:3-8
- RTECS:YM4550000
-
Hazardous Material Identification:
- Toxicity:LD50 in rats (mg/kg): 3800 s.c. (Stockhaus, Wick)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
- Safety Term:S36
Scopolamine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302239-5g |
Scopolamine hydrobromide |
114-49-8 | 98% | 5g |
¥1359.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302239-25g |
Scopolamine hydrobromide |
114-49-8 | 98% | 25g |
¥4737.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302239-1g |
Scopolamine hydrobromide |
114-49-8 | 98% | 1g |
¥358.90 | 2023-09-01 | |
| DC Chemicals | DCQ-034-20 mg |
Scopolamine hydrobromide |
114-49-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S2508-10mM (1mL in DMSO) |
Scopolamine (LSM-4015) HBr |
114-49-8 | 99.99% | 10mM (1mL in DMSO) |
¥1054.21 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2508-50mg |
Scopolamine (LSM-4015) HBr |
114-49-8 | 99.99% | 50mg |
¥788.15 | 2023-09-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817762-1g |
(-)-Scopolamine hydrobromide trihydrate |
114-49-8 | 98% | 1g |
¥348.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817762-5g |
(-)-Scopolamine hydrobromide trihydrate |
114-49-8 | 98% | 5g |
¥1,325.00 | 2022-09-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0826849467-1g |
Scopolamine hydrobromide |
114-49-8 | 1g |
¥ 347.1 | 2024-07-19 | ||
| Apollo Scientific | OR310495-5g |
(1S,2R)-9-Methyl-3-oxa-9- azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate trihydrate hydrobromide |
114-49-8 | 5g |
£170.00 | 2023-09-02 |
Scopolamine hydrobromide Suppliers
Scopolamine hydrobromide Related Literature
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1. Solid-state stereochemistry of anhydrous (–)-scopolamine hydrobromideRobert Glaser,Jean-Pierre Charland,André Michel J. Chem. Soc. Perkin Trans. 2 1989 1875
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Peter Pauling,Trevor J. Petcher J. Chem. Soc. D 1969 1001
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Meng Li,Bo Zhang,Jia Yu,Jian Wang,Xingjie Guo New J. Chem. 2018 42 11724
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Kelly Brown,Charlotte Jacquet,Julien Biscay,Pamela Allan,Lynn Dennany Analyst 2020 145 4295
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Asmat Ullah,Atia-tul-Wahab,Peng Gong,Abdul Mateen Khan,M. Iqbal Choudhary RSC Adv. 2023 13 355
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- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
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Additional information on Scopolamine hydrobromide
Scopolamine Hydrobromide (CAS No. 114-49-8): A Comprehensive Overview
Scopolamine hydrobromide, a derivative of the alkaloid scopolamine, is a well-documented compound with a rich history in pharmaceutical applications. With the CAS number 114-49-8, this compound has been extensively studied for its pharmacological properties, particularly in the realms of neurology and gastroenterology. Its molecular structure, characterized by a tropane core, contributes to its potent effects on muscarinic receptors, making it a valuable agent in both clinical and research settings.
The primary therapeutic use of scopolamine hydrobromide is in the management of motion sickness and nausea. Its efficacy in preventing nausea and vomiting induced by motion has been documented for decades, making it a staple in anti-emetic regimens. The compound's ability to block muscarinic receptors in the central nervous system results in its anti-cholinergic effects, which are responsible for its anti-emetic properties. This mechanism of action has been further refined through recent studies that highlight its role in modulating neurotransmitter activity.
In recent years, research has delved deeper into the potential applications of scopolamine hydrobromide beyond its traditional uses. One notable area of interest is its application in treating chronic pain conditions. Studies have shown that scopolamine hydrobromide can interact with opioid receptors, potentially enhancing pain relief when used in conjunction with opioid analgesics. This finding has opened up new avenues for developing combination therapies that could improve patient outcomes in pain management.
Another emerging field where scopolamine hydrobromide is gaining attention is in the treatment of neurological disorders. Research indicates that the compound may have neuroprotective properties, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The ability of scopolamine hydrobromide to modulate acetylcholine levels has led to investigations into its potential role in slowing down cognitive decline associated with these neurodegenerative diseases. While more research is needed to fully understand its efficacy and safety profile, these preliminary findings are promising.
The pharmacokinetics of scopolamine hydrobromide have also been subjects of extensive research. Studies have demonstrated that the compound exhibits rapid absorption after oral administration, with peak plasma concentrations typically observed within one hour. Its bioavailability is influenced by factors such as pH levels and gastrointestinal motility, which can affect its overall efficacy. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and ensuring maximal therapeutic benefit.
In clinical settings, scopolamine hydrobromide is often administered as part of multi-modal treatment strategies for various conditions. For instance, in patients undergoing surgery or dental procedures, it is used to prevent nausea and vomiting induced by anesthesia or medication. Additionally, its anti-spasm properties make it useful in treating conditions such as irritable bowel syndrome (IBS) and gastroesophageal reflux disease (GERD). The versatility of scopolamine hydrobromide underscores its importance as a pharmaceutical agent.
The safety profile of scopolamine hydrobromide is another critical aspect that has been thoroughly evaluated. While generally well-tolerated at therapeutic doses, the compound can cause side effects such as dry mouth, blurred vision, and dizziness due to its anti-cholinergic effects. These side effects are often dose-dependent and tend to diminish as the body adjusts to the medication. However, patients with certain pre-existing conditions, such as glaucoma or urinary retention, should use scopolamine hydrobromide with caution under medical supervision.
Recent advancements in drug delivery systems have also expanded the applications of scopolamine hydrobromide. Transdermal patches and sublingual formulations have been developed to provide more consistent and controlled release of the compound, thereby improving patient compliance and reducing side effects. These innovations highlight the ongoing efforts to enhance the therapeutic potential of scopolamine hydrobromide while minimizing adverse effects.
The role of scopolamine hydrobromide in emergency medicine cannot be overstated either. In cases of poisoning or overdose involving cholinergic agents, scopolamine hydrobromide serves as an effective antidote due to its ability to counteract excessive acetylcholine activity. This life-saving application underscores the compound's importance not only as a therapeutic agent but also as a critical component in emergency care protocols.
In conclusion, scopolamine hydrobromide (CAS No. 114-49-8) remains a cornerstone in pharmaceuticals due to its diverse applications and well-established efficacy. From preventing motion sickness to treating neurological disorders and enhancing pain management strategies, this compound continues to be a subject of intense research and clinical interest. As our understanding of its pharmacological properties evolves, so too do the potential therapeutic uses that may emerge from ongoing studies.